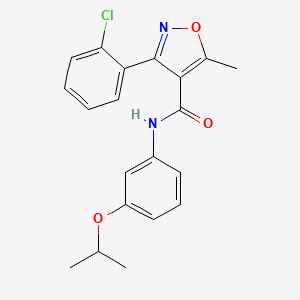

N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

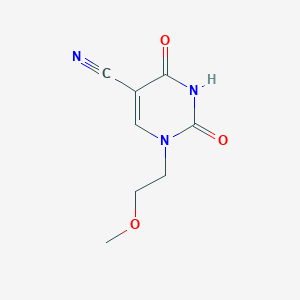

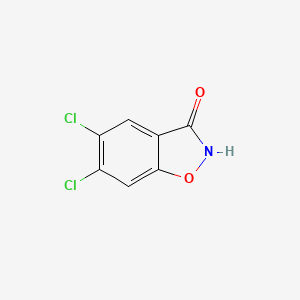

N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C28H27ClN4O5 and its molecular weight is 535. The purity is usually 95%.

BenchChem offers high-quality N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Prodrug Development and Drug Release Mechanisms

Research on similar compounds has explored the development of prodrug systems, where the drug is activated by bioreductive mechanisms, particularly useful in targeting hypoxic solid tumors. For example, studies on nitrofuranylmethyl derivatives of anticancer drugs have shown that these compounds can serve as pro-drugs, releasing the active drug selectively in hypoxic conditions, which are characteristic of solid tumors (Berry et al., 1997). This approach could be relevant if the target molecule or its derivatives are being considered for cancer therapy, highlighting the potential for scientific research applications in the development of targeted cancer treatments.

Antihypertensive and Diuretic Activity

Quinazoline derivatives have been synthesized and evaluated for their antihypertensive and diuretic activities. A study synthesized a series of N-substituted quinazolinones and tested them for their biological activity, finding some compounds exhibited potent antihypertensive and diuretic effects (Rahman et al., 2014). Although the exact compound was not mentioned, this indicates the structural framework's potential in cardiovascular research.

Anticancer Research

Compounds with quinazolinone structures have been investigated for their pro-apoptotic effects on cancer cells, with some showing the ability to activate key apoptotic pathways. For instance, research on sulfonamide derivatives with quinazolinone motifs demonstrated significant cytotoxic activities against various cancer cell lines, inducing apoptosis through the activation of caspase pathways (Cumaoğlu et al., 2015). These findings suggest the relevance of quinazolinone derivatives in anticancer drug development and research.

Material Science Applications

Research on quinazolinone-based compounds extends to materials science, such as the development of novel dyes for textiles. Studies have shown that quinazolinone derivatives can be synthesized and applied as reactive dyes for silk, wool, and cotton fibers, demonstrating good color fastness and thermal stability (Patel & Patel, 2011). This suggests potential research applications in the development of new materials and dyes with enhanced properties.

Corrosion Inhibition

Quinazoline Schiff base compounds have been evaluated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies have shown that such compounds can significantly reduce corrosion, acting as mixed-type inhibitors, and follow Langmuir adsorption isotherm (Khan et al., 2017). This area of research could be relevant for the development of new corrosion inhibitors in industrial applications.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves the condensation of 4-chlorophenethylamine with 3-nitrobenzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. The resulting amine is then reacted with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorophenethylamine", "3-nitrobenzaldehyde", "2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "Sodium triacetoxyborohydride", "Acetic acid", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 4-chlorophenethylamine (1.0 equiv) and 3-nitrobenzaldehyde (1.2 equiv) in acetic acid and stir at room temperature for 2 hours to form the imine intermediate.", "Step 2: Add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture and stir at room temperature for 2 hours to reduce the imine intermediate to the corresponding amine.", "Step 3: Add 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid (1.2 equiv) to the reaction mixture and stir at room temperature for 4 hours to form the final product.", "Step 4: Quench the reaction by adding hydrochloric acid and stirring for 30 minutes.", "Step 5: Extract the product with diethyl ether and wash with sodium hydroxide solution and water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the product by column chromatography using methanol/diethyl ether as the eluent." ] } | |

Numéro CAS |

899910-07-7 |

Nom du produit |

N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide |

Formule moléculaire |

C28H27ClN4O5 |

Poids moléculaire |

535 |

Nom IUPAC |

N-[2-(4-chlorophenyl)ethyl]-5-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide |

InChI |

InChI=1S/C28H27ClN4O5/c29-22-13-11-20(12-14-22)15-16-30-26(34)10-3-4-17-31-27(35)24-8-1-2-9-25(24)32(28(31)36)19-21-6-5-7-23(18-21)33(37)38/h1-2,5-9,11-14,18H,3-4,10,15-17,19H2,(H,30,34) |

Clé InChI |

LODZKLPPWXDDQN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCCCC(=O)NCCC4=CC=C(C=C4)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2973923.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B2973927.png)

![1,7,8-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2973932.png)

![3-[3-(4-Fluorophenoxy)phenyl]-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2973937.png)

![2-(4,7-Dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2973940.png)